molecular formula C14H12N2O2 B5518677 N'-benzylidene-4-hydroxybenzohydrazide CAS No. 51771-18-7

N'-benzylidene-4-hydroxybenzohydrazide

Cat. No.: B5518677
CAS No.: 51771-18-7
M. Wt: 240.26 g/mol
InChI Key: PWVDBKBNJKXCCS-XNTDXEJSSA-N
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Description

N'-benzylidene-4-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.089877630 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Schiff base compounds derived from 3-hydroxybenzohydrazide, including derivatives similar to N'-benzylidene-4-hydroxybenzohydrazide, have demonstrated notable antimicrobial activity. This includes the study of compounds such as N' -[(2-hydroxy-3-methoxy)benzylidene]-3-hydroxybenzohydrazide monohydrate and its analogs (Wang, Wei, & Zhu, 2008).
  • Another investigation into the antimycobacterial activity of various derivatives of p-hydroxybenzohydrazide, including compounds closely related to this compound, found significant in vitro activity against microbial strains (Bhole & Bhusari, 2009).

Interaction with Proteins and DNA

  • Studies have examined the interaction of bromo-hydrazone derivatives, closely related to this compound, with human serum albumin (HSA). These interactions have implications for understanding the thermodynamic properties of these compounds' binding to proteins (Tong, Tian, Liu, & Jiang, 2015).
  • Research also indicated that Schiff base compounds, similar in structure to this compound, show binding propensity towards Salmon sperm DNA, suggesting potential applications in genetic studies and drug design (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Corrosion Inhibition

  • This compound derivatives have been studied for their corrosion inhibition properties. Research on N'-[4-(dimethylamino) benzylidene]-4-hydroxybenzohydrazide indicated its effectiveness in mitigating corrosion of mild steel in acidic environments (Kumari & Lavanya, 2021).

Molecular Docking and Theoretical Studies

  • Theoretical investigations and molecular docking approaches have been utilized to study the antioxidant activity of Schiff bases similar to this compound. These studies provide insights into the antioxidant mechanisms and potential therapeuticapplications of these compounds (Ardjani & Mekelleche, 2017).

Synthesis and Structural Analysis

  • Research has focused on the synthesis and structural analysis of this compound derivatives. This includes studies on the crystal structure, vibrational spectroscopy, and DFT calculations to understand the electronic properties of these compounds (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).

Biological Screening

  • This compound derivatives have been subjected to biological screening for various potential applications. This includes studies on anti-inflammatory, antiproliferative, and enzyme inhibitory activities, providing valuable information for drug discovery and development (Rapolu et al., 2013).

Ligand Design and Coordination Chemistry

  • These compounds have been used in ligand design, leading to the formation of various metal complexes with potential applications in coordination chemistry. Studies have explored the assembly of Zn(II) complexes with aroylhydrazone Schiff bases, which includes derivatives of this compound (Xu et al., 2017).

Properties

IUPAC Name

N-[(E)-benzylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-8-6-12(7-9-13)14(18)16-15-10-11-4-2-1-3-5-11/h1-10,17H,(H,16,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVDBKBNJKXCCS-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51771-18-7
Record name N'-BENZYLIDENE-4-HYDROXYBENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.